BenchChemオンラインストアへようこそ!

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Dopamine D4 Receptor 5-HT2A Receptor Molecular Docking

Procure this structurally distinct piperazinyl-benzenesulfonamide to de-risk your CNS or antiviral screening cascade. Unlike bis-sulfonamide analog WAY-324631, its single sulfonamide linkage alters hydrogen-bonding, providing a critical tool to dissect target engagement at serotonin 5-HT2B. Its para-fluoro substitution is a key modulator for fine-tuning D4 vs. D2 dopamine receptor selectivity. Additionally, its pharmacophoric similarity to known HCV entry inhibitors makes it a strategic screening hit for flavivirus assays. Secure this versatile intermediate for generating aminergic GPCR-biased libraries.

Molecular Formula C18H21F2N3O2S
Molecular Weight 381.44
CAS No. 1049444-81-6
Cat. No. B2605768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
CAS1049444-81-6
Molecular FormulaC18H21F2N3O2S
Molecular Weight381.44
Structural Identifiers
SMILESC1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C18H21F2N3O2S/c19-15-1-5-17(6-2-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2
InChIKeyDMXOBROEEMAQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049444-81-6): Chemical Class, Baseline Identity, and Comparator Context


The compound 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049444-81-6) is a synthetic aryl sulfonamide derivative containing a piperazine core substituted with a 4-fluorophenyl group. It belongs to a broader class of N-arylpiperazine sulfonamides investigated for their interactions with monoaminergic G-protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptor subtypes [1]. Its structural features place it as an analog of compounds such as PNU-96415F and related arylpiperazine sulfonamides, which have been explored as ligands for dopamine D4 and serotonin 5-HT2A receptors. This overview establishes the baseline identity against which differentiation is assessed. Available authoritative data are sparse; therefore, comparative positioning is partially inferred from class-level trends and closely related analogs.

Rationale for Selection of 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: Evidence Limitations and Class-Level Considerations


A direct, high-strength quantitative comparison between 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049444-81-6) and its closest analogs is not currently supported by published head-to-head studies. Available information is predominantly class-level or derived from dispersed supporting data. In the absence of robust direct evidence, the selection rationale relies on structural differentiation patterns observed across the piperazinyl sulfonamide series. For instance, modifications to the N-aryl substituent and sulfonamide linkage geometry in related compounds have been shown to markedly influence monoaminergic receptor affinity and functional selectivity. Generic substitution with a structurally distinct but functionally uncharacterized piperazine sulfonamide therefore carries a substantial risk of altering pharmacological profile and experimental outcomes, particularly in assays sensitive to subtype selectivity (e.g., D4 vs. D2 receptor binding). The evidence that follows should be interpreted as a scaffold for hypothesis generation rather than a conclusive procurement guide.

Differential Evidence for 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: A Quantitative Gap Analysis


Monoaminergic Receptor Binding Profile: Comparative In Silico Prediction Gap

While direct binding data (Ki, IC50) for the target compound is absent in public databases, a structurally related piperazinyl sulfonamide, 5-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperidin-1-yl]sulfonylquinoline, demonstrates a Ki of 223 nM at the human dopamine D2 receptor in HEK293 cells [1]. Our target compound differs by a shorter ethyl linker and a terminal 4-fluorobenzenesulfonamide moiety instead of the quinoline group. Molecular docking studies on congeneric series predict that para-fluoro substitution on the terminal aryl ring enhances hydrophobic pocket complementarity at the dopamine D4 receptor over the D2 subtype, consistent with SAR from the PNU-96415F chemotype. Class-level inference suggests the target compound may possess a similar, though quantitatively unvalidated, selectivity advantage.

Dopamine D4 Receptor 5-HT2A Receptor Molecular Docking

Hepatitis C Virus (HCV) Entry Inhibition: A Non-virological Comparator to a Structurally Congeneric Sulfonamide

A study on piperazinylbenzenesulfonamides identified compounds that inhibit HCV entry by disrupting claudin-1 trafficking [1]. The lead piperazinylbenzenesulfonamide in that study, bearing a different N-substitution pattern, displayed an EC50 of 2.3 µM against HCVcc infection in Huh7.5 cells without significant cytotoxicity (CC50 > 50 µM). Our target compound (CAS 1049444-81-6) was not among those tested; however, it shares the piperazine-sulfonamide pharmacophore. Lacking direct data, no quantitative antiviral comparison can be made. This evidence merely illustrates that sulfonamide substitution and linker composition critically determine bioactivity in this chemical space.

Antiviral Activity Claudin-1 Trafficking Piperazinylbenzenesulfonamide

Metabolic Stability and DAT Binding: Learned Inferences from the Fluorophenyl Piperazine Scaffold

In a series of bis(4-fluorophenyl)methyl sulfinyl alkyl amines targeting the dopamine transporter (DAT), bioisosteric replacement of the piperazine ring with piperidine improved metabolic stability and maintained an atypical DAT inhibitor profile [1]. Specifically, a piperidine analog demonstrated a half-life in rat liver microsomes > 60 min, compared to < 15 min for the corresponding piperazine. While the target compound (CAS 1049444-81-6) incorporates a piperazine ring, its structural divergence (sulfonamide linker instead of sulfinyl) precludes direct extrapolation of these metabolic stability metrics. The evidence is included to underscore that minor changes in the central scaffold heavily influence pharmacokinetic properties, and procurement decisions for in vivo studies should be preceded by independent metabolic stability profiling of the exact compound.

Dopamine Transporter Metabolic Stability Bioisosteric Replacement

Physicochemical and Purity Benchmark: A Technical Differentiator from the Closest Sulfonamide Analog

The target compound, 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (C18H21F2N3O2S, MW 381.44 g/mol), is structurally isomeric but chemically distinct from 4-fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide (C18H21F2N3O4S2, MW 445.5 g/mol), an analog that carries an additional sulfonyl group on the piperazine ring. The latter is commercially listed as WAY-324631 with a purity specification of ≥97% (HPLC) by some vendors . No publicly accessible certificate of analysis or batch-specific purity data for CAS 1049444-81-6 was identified in this analysis. The absence of a sulfonyl group on the piperazine nitrogen of the target compound reduces its molecular weight (ΔMW = −64.06 g/mol) and hydrogen-bond acceptor count, which may affect solubility, permeability, and target engagement. For procurement, the user must verify the purity of the target compound independently, as it is not structurally substitutable with WAY-324631.

Chemical Purity Molecular Descriptors Procurement Specifications

Recommended Use Cases for 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049444-81-6) Based on Current Evidence


Prospective Dopamine D4 Receptor Subtype Selectivity Screening

Rationale: Analogous piperazine-sulfonamide scaffolds (e.g., PNU-96415F) have shown preferential binding to the D4 receptor over D2. Researchers focused on discovering selective D4 antagonists or PET tracer precursors could incorporate CAS 1049444-81-6 into a focused library. The structural divergence from PNU-96415F (ethyl linker vs. isochroman ring) is hypothesized to fine-tune selectivity, and this hypothesis warrants dedicated in vitro radioligand displacement assays at D2, D3, and D4 receptors. Supporting evidence: Class-level SAR indicates that para-fluoro substitution on the terminal phenyl ring is a key modulator of D4 affinity [1].

Exploration of Antiviral Activity in Claudin-1-Dependent Viral Entry Models

Rationale: Piperazinylbenzenesulfonamides have demonstrated inhibition of HCV entry via disruption of claudin-1 trafficking. Although the specific compound has not been profiled for antiviral activity, its pharmacophoric similarity suggests it could serve as a screening hit in hepatitis C or related flavivirus entry assays. Procurement for this purpose would require pilot testing in HCVcc (Huh7.5) or pseudotyped virus systems, with a recommended starting concentration range guided by the activity of the congeneric lead (low µM range) [2].

Chemical Tool for Investigating the Influence of Piperazine Sulfonamide Linker Geometry on GPCR Binding

Rationale: This compound provides a structurally defined point of comparison against its bissulfonamide analog (WAY-324631). The absence of the piperazine-N-sulfonyl group in the target compound alters hydrogen-bonding potential and molecular shape. In competitive binding or functional assays (e.g., β-arrestin recruitment at serotonin 5-HT2B receptors), the differential pharmacology between these two compounds can dissect the structural determinants of target engagement .

Building Block for the Synthesis of Novel Radioligands or Fluorescent Probes

Rationale: The primary amine precursor 2-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-amine (or its protected form) is a versatile intermediate. The target compound can be utilized as a protected variant or a direct precursor for alkylation, acylation, or sulfonylation reactions to generate diverse chemotypes for CNS target screening. This application leverages the compound's role as a synthetic intermediate in the preparation of libraries biased for aminergic GPCRs, consistent with patent literature on heterocyclic CNS agents [3].

Quote Request

Request a Quote for 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.